molecular formula C21H15NO3 B11714931 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione CAS No. 20012-62-8

2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione

Cat. No.: B11714931
CAS No.: 20012-62-8
M. Wt: 329.3 g/mol
InChI Key: JUOUMGCILMRHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde and phthalic anhydride.

    Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, to form the isoindole-1,3-dione core.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to yield the final compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The isoindole-1,3-dione core can be reduced to form isoindoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindole-1,3-dione derivatives.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of isoindole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoindole-1,3-dione core plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating cellular pathways.

Comparison with Similar Compounds

    2-(4-Benzyloxy-phenyl)-benzothiazole: This compound shares a similar benzyloxy-phenyl structure but has a benzothiazole core instead of isoindole-1,3-dione.

    2-(4-Benzyloxy-phenyl)-benzimidazole: Similar in structure but contains a benzimidazole core.

Uniqueness: 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

CAS No.

20012-62-8

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

JUOUMGCILMRHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.